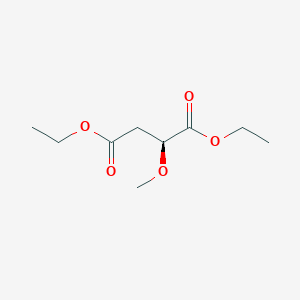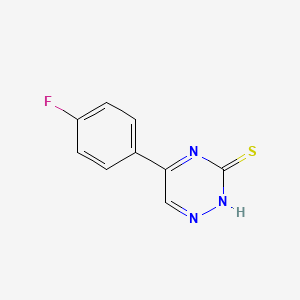methanone CAS No. 89007-19-2](/img/structure/B14135148.png)
[4-(Pyrazin-2-yl)piperazin-1-yl](pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrazin-2-yl)piperazin-1-ylmethanone is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazine ring, a piperazine ring, and a pyridine ring, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-yl)piperazin-1-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of pyrazine-2-carbonyl chloride with piperazine to form the intermediate compound, which is then reacted with pyridine-3-carboxaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
化学反应分析
Types of Reactions
4-(Pyrazin-2-yl)piperazin-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, including the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(Pyrazin-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways within the bacteria . The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
Similar compounds include other derivatives of pyrazine, piperazine, and pyridine, such as:
Pyrazinamide: An anti-tubercular drug with a similar pyrazine ring structure.
Piperazine derivatives: Compounds with various biological activities, including antiviral and antipsychotic properties.
Pyridine derivatives: Molecules with diverse applications in medicinal chemistry and industrial processes.
Uniqueness
What sets 4-(Pyrazin-2-yl)piperazin-1-ylmethanone apart is its combination of three distinct heterocyclic rings, which confer unique chemical properties and reactivity. This structural complexity enhances its potential as a versatile intermediate in chemical synthesis and as a bioactive molecule in pharmaceutical research.
属性
CAS 编号 |
89007-19-2 |
|---|---|
分子式 |
C14H15N5O |
分子量 |
269.30 g/mol |
IUPAC 名称 |
(4-pyrazin-2-ylpiperazin-1-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C14H15N5O/c20-14(12-2-1-3-15-10-12)19-8-6-18(7-9-19)13-11-16-4-5-17-13/h1-5,10-11H,6-9H2 |
InChI 键 |
AGCXBPUFKISQKN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(5,7-Diiodo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135068.png)

![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14135093.png)




![1-Hexyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14135130.png)

![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)


